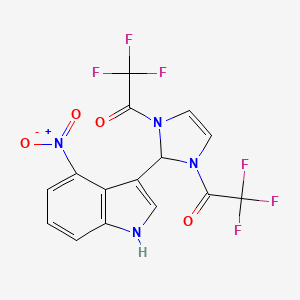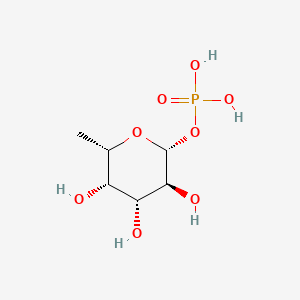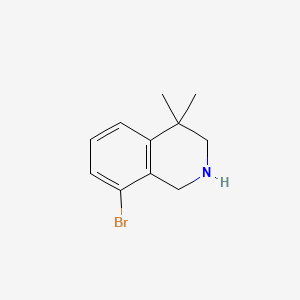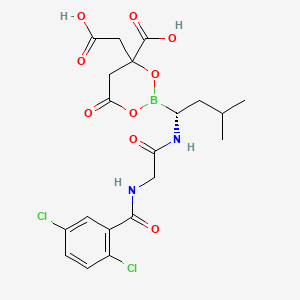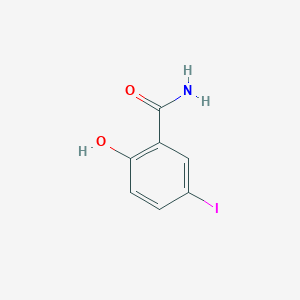
Emeraldine base polyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emeraldine base polyaniline is a conducting polymer that belongs to the family of polyaniline compounds. It is known for its unique electrical properties, which make it a subject of extensive research and application in various fields. This compound is the most stable form of polyaniline and is characterized by its blue color in its base form and green color when protonated to form emeraldine salt .
Mechanism of Action
Target of Action
Emeraldine base polyaniline (PANI-EB) is an intrinsically conducting polymer (ICP) that can be formed by oxidative polymerization of aniline . The primary targets of PANI-EB are the corrosive agents against which it exhibits a protective mechanism . It also targets multi-walled carbon nanotubes (MWCNTs) to form a nanocomposite used in electro-sensitive detection of certain metals .
Mode of Action
PANI-EB contains oxidized diimine and reduced diamine . It can be modified into the conjugating emeraldine base form by p-type doping with protonic acid . The proton induced spin unpaired mechanism leads to a structural change with one pair unpaired spin per repeat unit without any alter in the number of the electrons .
Biochemical Pathways
The biochemical pathways of PANI-EB involve the oxidative polymerization of aniline . This process forms a polymer with a structure that alternates between oxidized diimine and reduced diamine units . The emeraldine base then undergoes a reversible oxidation reaction, yielding an oxidation product with an unpaired electron, which is the emeraldine salt polaron-bipolaron .
Pharmacokinetics
PANI-EB is soluble in m-cresol, DMAC, DMF, DMSO, and NMP .
Result of Action
The result of PANI-EB’s action is the formation of a conductive polymer with a unique structure. This structure allows PANI-EB to exhibit high environmental stability and tunable conductivity . It can also form a nanocomposite with MWCNTs, which can be used to functionalize glassy carbon electrodes for the electro-sensitive detection of cadmium (Cd (II)) and lead (Pb (II)) .
Action Environment
The action of PANI-EB is influenced by environmental factors such as pH and the presence of protonic acids. PANI-EB forms at pH>7 . Its conductivity and solubility can be modified by p-type doping with protonic acid . Furthermore, PANI-EB is environmentally stable, which enhances its efficacy and stability in various applications .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Emeraldine base polyaniline are not fully understood yet. It is known that this compound can interact with various biomolecules. For instance, it can bind to proteins and enzymes, altering their function and potentially influencing biochemical reactions .
Cellular Effects
This compound can have various effects on cells and cellular processes. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can bind to various biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Emeraldine base polyaniline can be synthesized through various methods, including chemical oxidation and electrochemical polymerization. The most common method involves the oxidative polymerization of aniline using ammonium peroxydisulfate as an oxidant in an acidic medium . The reaction typically takes place under ice bath conditions to control the reaction rate and temperature. Industrial production methods often involve the use of stabilizers, such as potato starch, to enhance the physicochemical properties and processability of the resulting polyaniline .
Chemical Reactions Analysis
Emeraldine base polyaniline undergoes several types of chemical reactions, including oxidation, reduction, and protonation.
Oxidation: The compound can be oxidized to form pernigraniline, which is the fully oxidized state of polyaniline.
Reduction: It can be reduced to form leucoemeraldine, the fully reduced state.
Protonation: Protonation of this compound with acids converts it to emeraldine salt, which is highly conductive.
Common reagents used in these reactions include ammonium peroxydisulfate for oxidation and various acids for protonation. The major products formed from these reactions are the different oxidation states of polyaniline, each with distinct electrical properties .
Scientific Research Applications
Emeraldine base polyaniline has a wide range of scientific research applications:
Comparison with Similar Compounds
Emeraldine base polyaniline is often compared with other conducting polymers such as polypyrrole, polythiophene, and polyacetylene.
Polypyrrole: Known for its high conductivity and stability, but less flexible compared to polyaniline.
Polythiophene: Offers better processability and environmental stability but has lower conductivity than polyaniline.
Polyacetylene: Exhibits high conductivity but is less stable and more difficult to process compared to polyaniline.
This compound stands out due to its ease of synthesis, high environmental stability, and tunable electrical properties through doping and protonation .
Properties
CAS No. |
25233-30-1 |
|---|---|
Molecular Formula |
NA |
Molecular Weight |
5000~100000 |
Synonyms |
Emeraldine base polyaniline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


